molecular formula C18H14N2 B431171 N-(4-methylphenyl)benzo[cd]indol-2-amine CAS No. 384352-00-5

N-(4-methylphenyl)benzo[cd]indol-2-amine

Cat. No.: B431171
CAS No.: 384352-00-5
M. Wt: 258.3g/mol
InChI Key: ARZGSTIEWMCUMU-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)benzo[cd]indol-2-amine is an organic compound with the molecular formula C18H14N2 and an average molecular mass of 258.324 Da . This benzo[cd]indole derivative is characterized by its fused polycyclic structure, which incorporates both an indole and a naphthalene-like system, providing a versatile scaffold for pharmaceutical and materials science research . The benzo[cd]indol-2-amine core structure is a subject of interest in medicinal chemistry, with research indicating its presence in compounds being investigated for a range of biological activities . While the specific applications of this exact analogue are still being explored, related indole and benzo[cd]indole derivatives have demonstrated significant potential in various research areas, including the development of receptor agonists and the exploration of anticancer properties . The structural motif is often utilized as a key building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

384352-00-5

Molecular Formula

C18H14N2

Molecular Weight

258.3g/mol

IUPAC Name

N-(4-methylphenyl)benzo[cd]indol-2-amine

InChI

InChI=1S/C18H14N2/c1-12-8-10-14(11-9-12)19-18-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11H,1H3,(H,19,20)

InChI Key

ARZGSTIEWMCUMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one

  • Molecular Formula : C₂₆H₂₄N₂O₂
  • Core Structure : Coumarin (chromen-2-one) instead of benzo[cd]indole.
  • Substituents : Two 4-methylbenzyl groups attached via imine and amine linkages.
  • This compound was synthesized via condensation of 4-chloro-3-formylcoumarin with p-methylbenzylamine, highlighting its utility in photophysical studies .

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

  • Molecular Formula : C₁₅H₁₄N₂S
  • Core Structure : Benzothiazine (sulfur-containing heterocycle).
  • Substituents : o-Tolyl (2-methylphenyl) group.

Indole-Based Analogues

[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine

  • Molecular Formula : C₁₂H₁₅FN₂
  • Core Structure : Indole with a fluorine substituent at position 3.
  • Substituents: Dimethylaminoethyl chain at position 3.
  • Key Differences: The fluorine atom enhances metabolic stability and lipophilicity (logP ≈ 2.5), while the dimethylamino group introduces basicity, contrasting with the neutral methylphenyl substituent in the target compound .

N-(4-Methoxyphenyl)-2-phenyl-1H-indol-3-amine

  • Molecular Formula : C₂₁H₁₈N₂O
  • Core Structure : Indole with a phenyl group at position 2.
  • Substituents : 4-Methoxyphenyl at position 3.
  • This compound has a higher molecular weight (314.38 g/mol) and logP (5.66), suggesting greater hydrophobicity .

Preparation Methods

Synthetic Strategies for Benzo[cd]indole Core Construction

The benzo[cd]indole scaffold is a bicyclic system fused at the cd positions, requiring precise regioselective synthesis. A widely adopted method involves the Friedel-Crafts acylation of indole derivatives followed by cyclization. For example, acetyl chloride and AlCl₃ in carbon disulfide (CS₂) at 0°C facilitate the acylation of 1H-benzo[cd]indol-2(3H)-one, yielding 6-acetylbenzo[cd]indol-2(1H)-one as a key intermediate . This intermediate undergoes alkylation with 1,4-dibromobutane in acetonitrile under reflux conditions to introduce a bromobutyl sidechain (75% yield) .

Critical parameters for this step include:

  • Temperature control : Maintaining 0°C during acylation prevents side reactions.

  • Solvent selection : CS₂ enhances electrophilic substitution efficiency .

  • Purification : Column chromatography with petroleum ether/ethyl acetate (4:1) ensures high purity .

Optimization of Alkylation-Amination Sequences

A two-step alkylation-amination protocol improves scalability:

  • Alkylation : 6-Acetylbenzo[cd]indol-2(1H)-one reacts with 1,4-dibromobutane (45°C, 12 hours) to form a bromoalkyl intermediate.

  • Amination : The intermediate reacts with 4-methylaniline in acetonitrile (reflux, 8 hours) .

Key findings :

  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of 4-methylaniline.

  • Side reactions : Over-alkylation is mitigated by controlling stoichiometry and reaction time .

Purification and Characterization

Crude products are purified via flash chromatography using gradients of petroleum ether/ethyl acetate or CH₂Cl₂/MeOH. Final characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

  • Elemental analysis : Matches calculated values for C, H, and N within 0.4% error .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYieldPurity (%)
Friedel-Crafts 1H-Benzo[cd]indol-2-oneAcetyl chloride, AlCl₃, CS₂, 0°C75%≥95
Alkylation-AminationBromoalkyl intermediate4-Methylaniline, K₂CO₃, CH₃CN, reflux70–75%≥98

Advantages of alkylation-amination :

  • Avoids toxic transition metals.

  • Scalable to multi-gram quantities .

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